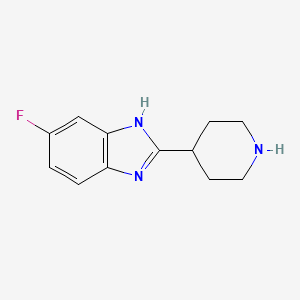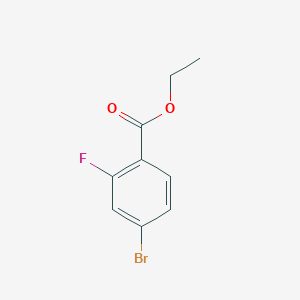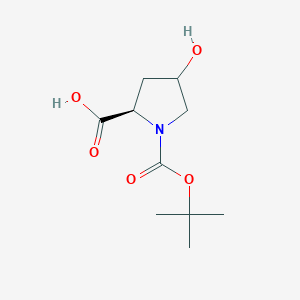![molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-Pyrrolo[3,2-c]pyridin-4-on CAS No. 736990-65-1](/img/structure/B1322181.png)
1H,4H,5H,6H,7H-Pyrrolo[3,2-c]pyridin-4-on
Übersicht
Beschreibung
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is an organic compound with the molecular formula C7H8N2O It belongs to the class of pyrrolopyridines, which are heterocyclic compounds containing a pyrrole ring fused to a pyridine ring
Wissenschaftliche Forschungsanwendungen
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer cell proliferation and induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires heating under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding pyridine derivatives.
Reduction: Formation of reduced pyrrolo[3,2-c]pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrrolo[3,2-c]pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
2-[2-(2-fluorophenyl)pyridin-4-yl]-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one: Investigated for its potential pharmacological properties.
The uniqueness of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOELPIAAQNOJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one a promising starting point for developing Cdc7 kinase inhibitors?
A1: Research suggests that derivatives of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one exhibit potent inhibitory activity against Cdc7 kinase. This kinase plays a critical role in DNA replication and its inhibition has been shown to induce tumor cell death. [, ]. Specifically, modifications at the 7th position of this scaffold have yielded compounds with nanomolar IC50 values against Cdc7 kinase [].
Q2: Can you provide an example of a successful modification to the 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold that resulted in a potent Cdc7 inhibitor?
A2: One notable example is compound 8b (S), a 7-substituted derivative of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one. This compound demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase, exhibiting over 60-fold selectivity compared to other kinases []. Furthermore, 8b (S) has shown promising antitumor activity in both in vitro and in vivo models, highlighting the potential of this scaffold for anticancer drug development [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)







